molecular formula C10H11FN2O B15277248 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B15277248
M. Wt: 194.21 g/mol
InChI Key: UKZALZPDENRBPR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure with an aminomethyl group at the 4-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactionsFor example, a Friedel-Crafts acylation can be used to introduce the acyl group, followed by reduction and substitution reactions to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents that are efficient and reusable are often employed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

What sets 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the aminomethyl and fluoro groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

4-(aminomethyl)-6-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11FN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14)

InChI Key

UKZALZPDENRBPR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)NC1=O)CN

Origin of Product

United States

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